1-N-Ethylgaramine Sulfate
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Overview
Description
1-N-Ethylgaramine Sulfate is a chemical compound with the molecular formula C15H31N3O6·xH2SO4. It appears as a white to off-white crystalline solid and is soluble in water and ethanol . This compound is used as an intermediate in the synthesis of heterocyclic compounds .
Preparation Methods
The preparation of 1-N-Ethylgaramine Sulfate involves several steps:
Reaction of Maltose with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Maltose is reacted with TMSOTf in dichloromethane to form an intermediate.
Reaction with Ethylamine: The intermediate is then reacted with ethylamine in dichloromethane to form 1-N-ethylgaramine.
Reaction with Sulfuric Acid: Finally, 1-N-ethylgaramine is reacted with sulfuric acid to produce this compound.
Chemical Reactions Analysis
1-N-Ethylgaramine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N-Ethylgaramine Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in various biological studies due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-Ethylgaramine Sulfate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-N-Ethylgaramine Sulfate can be compared with other similar compounds such as:
Netilmicin: A related aminoglycoside antibiotic.
Ethylgaramine: A similar compound with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C15H31N3O6 |
---|---|
Molecular Weight |
349.42 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
NYPNSRUEPMFDBL-WRJVUQEZSA-N |
Isomeric SMILES |
CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origin of Product |
United States |
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